

Application Note: Quantifying Microbial Lipase Production with 2-Nitrophenyl Palmitate

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Compound of Interest

Compound Name: 2-Nitrophenyl palmitate

Cat. No.: B012761

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Introduction

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol. They are of significant interest in various industries, including pharmaceuticals, food technology, and biofuel production. A reliable and efficient method for quantifying lipase activity is crucial for screening microbial strains, optimizing enzyme production, and characterizing purified enzymes. The use of synthetic chromogenic esters, such as **2-Nitrophenyl palmitate** (pNPP), provides a simple and rapid spectrophotometric assay for this purpose.^{[1][2]}

Principle of the Assay

The pNPP lipase assay is a colorimetric method used to determine the esterolytic activity of lipases.^[1] The substrate, **2-Nitrophenyl palmitate** (or its para-isomer, p-Nitrophenyl palmitate, which is more commonly cited in literature), is a colorless compound. In the presence of lipase, the ester bond is hydrolyzed, releasing palmitic acid and 2-nitrophenol (p-nitrophenol).^[3] The resulting nitrophenol product imparts a yellow color in alkaline conditions, which can be quantitatively measured by its absorbance at a wavelength of approximately 405-410 nm.^{[1][4]} The intensity of the color is directly proportional to the amount of nitrophenol released, which in turn corresponds to the activity of the lipase enzyme. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 μmol of nitrophenol per minute under the specified assay conditions.^{[1][2][4]}

A common challenge with this assay is the low aqueous solubility of the long-chain pNPP substrate and the resulting fatty acid product, which can cause turbidity and interfere with spectrophotometric readings.^[1] This issue is typically resolved by preparing the substrate as an emulsion using detergents or surfactants like Triton X-100, sodium deoxycholate, and stabilizers such as gum arabic.^{[1][5][6][7]}

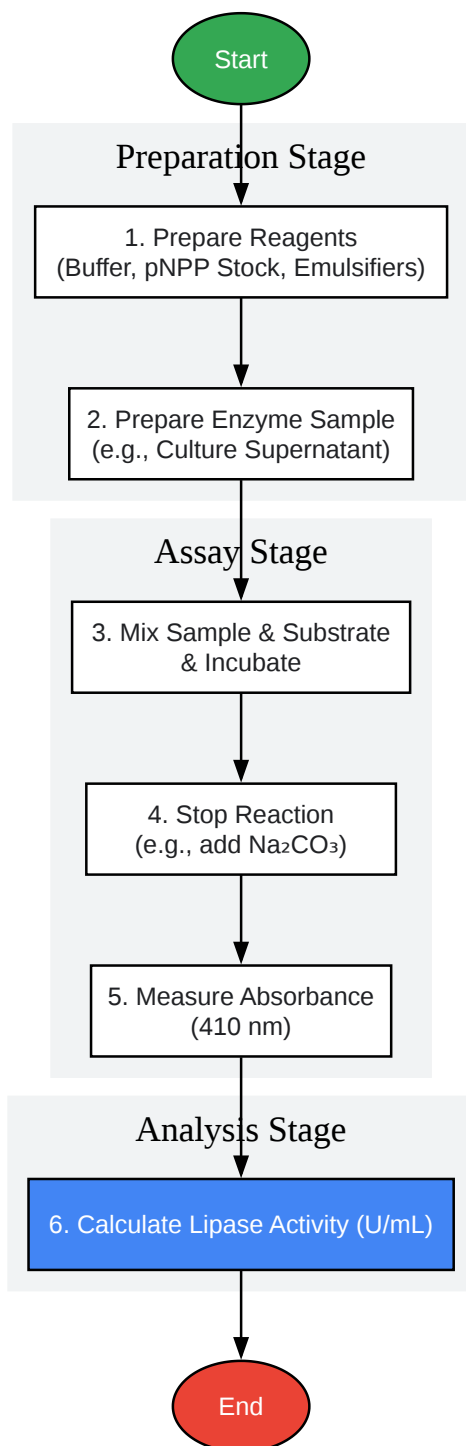
Quantitative Assay Parameters

The following table summarizes the key quantitative data and conditions for the pNPP lipase assay.

Parameter	Description	Value / Range	Source(s)
Substrate	Chromogenic ester for lipase.	2-Nitrophenyl Palmitate (pNPP)	^{[8][9]}
Product (Chromophore)	The colored product measured.	2-Nitrophenol (or p-Nitrophenol)	^{[1][3]}
Wavelength (λ_{max})	Wavelength for maximum absorbance of the product.	405 - 415 nm	^{[1][4][10]}
Molar Extinction Coefficient (ϵ)	Constant for calculating molar concentration from absorbance. Value is pH-dependent.	$\sim 18,000 \text{ M}^{-1}\text{cm}^{-1}$ at $\text{pH} \geq 8.0$	^{[4][11]}
Typical pH Range	Optimal pH for the reaction and color development.	pH 7.0 - 9.0	^{[5][10]}
Typical Temperature	Incubation temperature for the enzymatic reaction.	25°C - 40°C	^{[2][8][10]}
Unit Definition	Standard definition of one unit (U) of lipase activity.	1 μmol of nitrophenol released per minute.	^{[1][2][4]}

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of microbial lipase using the pNPP assay.



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Caption: Workflow for pNPP-based spectrophotometric lipase activity assay.

Detailed Experimental Protocol

This protocol provides a step-by-step method for determining lipase activity from microbial sources.

1. Materials and Reagents

- **2-Nitrophenyl palmitate** (pNPP)
- Isopropanol
- Tris-HCl or Sodium Phosphate buffer (50 mM, pH 8.0)
- Triton X-100
- Sodium deoxycholate (optional)
- Gum arabic (optional)
- Sodium carbonate (Na_2CO_3), 1 M, or Sodium hydroxide (NaOH), 2 M (Stop Solution)
- Microbial culture supernatant or purified lipase
- Spectrophotometer (plate reader or cuvette-based)
- 96-well microplates or cuvettes
- Incubator or water bath

2. Preparation of Solutions

- **Buffer (50 mM, pH 8.0):** Prepare 50 mM Tris-HCl or Sodium Phosphate buffer and adjust the pH to 8.0. This buffer will be used for preparing the substrate working solution and diluting enzyme samples.
- **pNPP Stock Solution (10 mM):** Dissolve 37.7 mg of pNPP in 10 mL of isopropanol. Store protected from light.[\[5\]](#)[\[12\]](#)

- **Substrate Working Solution:** This solution must be prepared fresh before use. A common method involves creating a stable emulsion.
 - **Method A (with Emulsifiers):** Mix 1 part pNPP stock solution with 9 parts of 50 mM, pH 8.0 buffer. To this mixture, add sodium deoxycholate and gum arabic to final concentrations of approximately 0.1% and 0.05% (w/v) respectively, and mix vigorously.[1][5]
 - **Method B (Simplified with Triton X-100):** Prepare a mixture of 1 part pNPP stock solution and 9 parts 50 mM, pH 8.0 buffer. Add Triton X-100 to a final concentration of 0.1-0.2% (v/v) and vortex until a uniform, slightly opalescent emulsion is formed.[1][7]
- **Enzyme Sample:** Centrifuge the microbial culture at high speed (e.g., 10,000 x g for 10 min at 4°C) to pellet the cells. The resulting cell-free supernatant is the crude enzyme sample. If necessary, dilute the supernatant with the assay buffer.

3. Assay Procedure (Microplate Format)

- Pre-warm the Substrate Working Solution and the enzyme samples to the desired assay temperature (e.g., 37°C).
- Pipette 20 µL of the enzyme sample (supernatant) into the wells of a 96-well microplate.
- Prepare a blank for each sample by adding 20 µL of assay buffer or heat-inactivated enzyme supernatant instead of the active enzyme.
- To initiate the reaction, add 180 µL of the pre-warmed Substrate Working Solution to each well.
- Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains within the linear range.
- Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well. This step also enhances the yellow color of the nitrophenol product.
- Measure the absorbance at 410 nm using a microplate reader.

4. Calculation of Lipase Activity

Calculate the lipase activity using the Beer-Lambert law. One unit (U) is the amount of enzyme that releases 1 μmol of 2-nitrophenol per minute.

$$\text{Activity (U/mL)} = [(\text{Abs_sample} - \text{Abs_blank}) \times V_{\text{total}}] / [\epsilon \times t \times V_{\text{enzyme}} \times d]$$

Where:

- Abs_sample: Absorbance of the sample well.
- Abs_blank: Absorbance of the blank well.
- V_total: Total reaction volume in mL (e.g., 0.200 mL before stop solution).
- ϵ (Molar Extinction Coefficient): 18,000 $\text{M}^{-1}\text{cm}^{-1}$ (equivalent to 0.018 $\mu\text{mol}^{-1}\text{mL}^{-1}\text{cm}^{-1}$).[\[4\]](#)
[\[11\]](#)
- t: Incubation time in minutes.
- V_enzyme: Volume of the enzyme sample in mL (e.g., 0.020 mL).
- d: Path length in cm. For a microplate reader, this is often calculated based on the volume in the well or normalized by the instrument. If using a standard 1 cm cuvette, d=1.

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